molecular formula C26H30O3 B12611349 3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane CAS No. 648434-84-8

3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane

Cat. No.: B12611349
CAS No.: 648434-84-8
M. Wt: 390.5 g/mol
InChI Key: IDFFWGSMPBLMBT-UHFFFAOYSA-N
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Description

3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[410]heptane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane typically involves multiple steps. One common method includes the reaction of 3-phenylprop-2-en-1-ol with a suitable epoxide under acidic or basic conditions to form the desired bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the formation of the correct product.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process typically includes purification steps such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylprop-2-en-1-ol: A precursor in the synthesis of the target compound.

    Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.

Uniqueness

3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane is unique due to its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

648434-84-8

Molecular Formula

C26H30O3

Molecular Weight

390.5 g/mol

IUPAC Name

3,3-bis(3-phenylprop-2-enoxymethyl)-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C26H30O3/c1-3-9-22(10-4-1)13-7-17-27-20-26(16-15-24-25(19-26)29-24)21-28-18-8-14-23-11-5-2-6-12-23/h1-14,24-25H,15-21H2

InChI Key

IDFFWGSMPBLMBT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2C1O2)(COCC=CC3=CC=CC=C3)COCC=CC4=CC=CC=C4

Origin of Product

United States

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